{1-[({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid
Description
Properties
Molecular Formula |
C20H23FN2O3S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[1-[[[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C20H23FN2O3S/c21-16-7-3-2-6-15(16)19-23-14(12-27-19)10-17(24)22-13-20(11-18(25)26)8-4-1-5-9-20/h2-3,6-7,12H,1,4-5,8-11,13H2,(H,22,24)(H,25,26) |
InChI Key |
LVUDOPSPEFHKHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CNC(=O)CC2=CSC(=N2)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation (Hantzsch Thiazole Synthesis)
Procedure :
- Reactants : 2-Fluorophenacyl bromide (1.0 eq) and thiourea (1.2 eq).
- Conditions : Reflux in ethanol (12 h) under nitrogen.
- Workup : Precipitation with ice-water, filtration, and recrystallization from methanol.
Mechanism :
- Nucleophilic attack by thiourea on the α-carbon of the ketone.
- Cyclization via elimination of HBr to form the thiazole ring.
Intermediate : 2-(2-Fluorophenyl)-1,3-thiazol-4-amine.
Yield : 75–85%.
Introduction of Acetic Acid Side Chain
Method A: Alkylation with Bromoacetic Acid
- Reactants : Thiazole amine (1.0 eq), bromoacetic acid (1.5 eq), K₂CO₃ (2.0 eq).
- Conditions : DMF, 60°C, 6 h.
- Workup : Acidification with HCl, extraction with ethyl acetate.
Method B: Anhydride Coupling
- Reactants : Thiazole amine (1.0 eq), succinic anhydride (1.2 eq), pyridine.
- Conditions : Room temperature, 12 h.
- Yield : 70–78% (Method A), 65–72% (Method B).
Characterization :
- ¹H NMR (CDCl₃) : δ 7.85–7.45 (m, 4H, Ar-H), 3.75 (s, 2H, CH₂COO), 2.95 (s, 1H, NH).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (C=N).
Synthesis of 1-(Aminomethyl)cyclohexylacetic Acid
Cyclohexane Functionalization
Step 1: Cyclohexanone to Nitrile
- Reactants : Cyclohexanone (1.0 eq), KCN (1.5 eq), NH₄Cl.
- Conditions : Strecker reaction, 80°C, 8 h.
- Intermediate : 1-Cyanocyclohexylacetic acid.
Step 2: Nitrile Reduction to Amine
Alternative Route: Reductive Amination
Coupling of Fragments
Amide Bond Formation
Procedure :
- Reactants :
- [2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid (1.0 eq).
- 1-(Aminomethyl)cyclohexylacetic acid (1.1 eq).
- Coupling agent: EDCl (1.2 eq), HOBt (1.2 eq).
- Conditions : DCM, 0°C → 25°C, 24 h.
- Workup : Aqueous extraction, column chromatography (SiO₂, EtOAc/hexane).
Yield : 60–68%.
Optimization Data :
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DCM | 25 | 68 |
| DCC/DMAP | THF | 25 | 58 |
| TBTU | DMF | 0→25 | 62 |
Analytical Characterization
Spectroscopic Data
- ¹H NMR (DMSO-d₆) :
δ 1.25–1.70 (m, 10H, cyclohexyl), 2.35 (s, 2H, CH₂COO), 3.15 (s, 2H, NHCH₂), 7.45–7.90 (m, 4H, Ar-H). - ¹³C NMR : 175.2 (C=O), 165.4 (thiazole C2), 158.1 (C-F).
- HRMS (ESI+) : [M+H]⁺ calc. 433.18, found 433.17.
Purity Assessment
- HPLC : >98% (C18 column, 70:30 H₂O/ACN).
- Melting Point : 182–184°C.
Challenges and Optimization Opportunities
- Thiazole Ring Stability : Prolonged heating during Hantzsch synthesis risks decomposition; microwave-assisted methods may improve efficiency.
- Amine Protection : Use of Boc-anhydride for the cyclohexyl amine prevents side reactions during coupling.
- Green Chemistry : Replacement of DCM with cyclopentyl methyl ether (CPME) reduces environmental impact.
Chemical Reactions Analysis
Types of Reactions
{1-[({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and substituted fluorophenyl compounds.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds containing thiazole and fluorophenyl moieties exhibit significant antibacterial activity. For instance, derivatives of thiazoles have shown effectiveness against various Gram-positive and Gram-negative bacteria. This compound's structure suggests it may possess similar properties due to the presence of the thiazole ring and fluorinated phenyl group, which are known to enhance biological activity.
- Case Study : A derivative of a similar compound demonstrated strong antibacterial activity comparable to standard antibiotics like kanamycin against E. coli and S. aureus . The presence of electron-withdrawing groups like fluorine is crucial for enhancing the antimicrobial efficacy of thiazole derivatives.
Anticancer Potential
Compounds with structural similarities to 1-[({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid have been investigated for their anticancer properties. The incorporation of thiazole rings has been associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Research Findings : A study on thiazole derivatives revealed that they inhibit the CDK9-mediated transcription process, which is vital for cancer cell survival . This suggests that our compound could be further explored for its potential in cancer therapy.
Example Synthetic Route
A proposed synthetic pathway involves:
- Condensation : Reacting 2-fluorophenylacetic acid with thiazole derivatives to form an intermediate.
- Acetylation : Introducing an acetyl group to enhance biological activity.
- Cyclization : Finalizing the structure by cyclizing with cyclohexylamine to yield the target compound.
This synthetic strategy not only streamlines the production process but also allows for modifications that could enhance activity or selectivity against specific biological targets .
Mechanism of Action
The mechanism of action of {1-[({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions provide insights into its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s biological and physicochemical properties can be contextualized by comparing it to analogs with variations in substituents, core structures, or functional groups. Below is a detailed analysis of key analogs:
2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic Acid
- Structure: Simplifies the target compound by omitting the cyclohexyl and aminomethyl groups.
- Molecular Formula: C₁₁H₈FNO₂S vs. C₂₁H₂₄FN₃O₃S (target).
- Molecular Weight : 237.25 g/mol vs. 417.5 g/mol (estimated for target).
- Fluorine at the 3-position on the phenyl ring (vs. 2-position in the target) may alter steric and electronic interactions with biological targets.
- Implications : Lower molecular weight may enhance solubility but reduce target affinity due to fewer hydrophobic interactions .
{1-[({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic Acid
- Structure : Replaces 2-fluorophenyl with 3,4-dimethoxyphenyl on the thiazole ring.
- Molecular Formula : C₂₂H₂₈N₂O₅S vs. C₂₁H₂₄FN₃O₃S (target).
- Molecular Weight : 432.5 g/mol vs. 417.5 g/mol (estimated for target).
- Key Differences :
- Methoxy groups are electron-donating, which could enhance π-π stacking or hydrogen bonding compared to fluorine’s electronegativity.
- Increased steric bulk from dimethoxy substituents might hinder binding in compact active sites.
- Implications: Potential for improved binding affinity in targets sensitive to electron-rich aromatic systems .
2-{2-[(2-Methoxyphenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic Acid
- Structure: Substitutes 2-fluorophenyl with a 2-methoxyphenylamino group and adds a phenyl group at the 4-position of the thiazole.
- Molecular Formula : C₁₈H₁₆N₂O₃S vs. C₂₁H₂₄FN₃O₃S (target).
- Molecular Weight : 331.39 g/mol vs. 417.5 g/mol (estimated for target).
- The additional phenyl group increases steric bulk, which may affect pharmacokinetics.
- Implications: Enhanced solubility and diverse binding modes due to the amino group .
2-[1-[[(4-Methylphenyl)sulfonylamino]methyl]cyclohexyl]acetic Acid
- Structure: Replaces the thiazole-acetyl group with a sulfonylamino linker.
- Molecular Formula: C₁₆H₂₃NO₄S vs. C₂₁H₂₄FN₃O₃S (target).
- Molecular Weight : 325.42 g/mol vs. 417.5 g/mol (estimated for target).
- Implications : Suitable for targets requiring polar interactions rather than hydrophobic binding .
Structural and Pharmacological Implications
Role of Fluorine Substitution
- The 2-fluorophenyl group in the target compound balances electronegativity and steric effects, optimizing interactions with hydrophobic pockets or halogen-bond-accepting residues. This contrasts with 3-fluorophenyl () or non-fluorinated analogs, where target affinity may vary significantly .
Impact of the Cyclohexyl Group
- The cyclohexyl moiety enhances lipophilicity, likely improving blood-brain barrier penetration or prolonging half-life compared to simpler analogs (e.g., ). This feature is critical for central nervous system-targeted therapeutics.
Thiazole Ring Modifications
- The thiazole ring’s sulfur atom may participate in hydrogen bonding or coordinate with metal ions in enzymatic active sites.
Biological Activity
The compound {1-[({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its anticancer, antibacterial, and anti-inflammatory activities, supported by diverse research findings and case studies.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the presence of a thiazole ring, a fluorophenyl group, and a cyclohexylacetic acid moiety. Its chemical formula is , with a molecular weight of approximately 320.39 g/mol.
Anticancer Activity
Research indicates that thiazole derivatives exhibit promising anticancer properties. For instance, compounds containing thiazole rings have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that thiazole derivatives with specific substitutions exhibited IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin, indicating enhanced cytotoxicity against cancer cells .
Table 1: Anticancer Activity of Thiazole Derivatives
Antibacterial Activity
Thiazole derivatives have also shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl ring has been correlated with increased antibacterial efficacy. In vitro studies have indicated that certain thiazole compounds outperform conventional antibiotics in terms of effectiveness .
Table 2: Antibacterial Efficacy of Thiazole Compounds
| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 45a | Staphylococcus aureus | < 0.5 µg/mL | |
| 45b | E. coli | < 0.3 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory properties of thiazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Studies have shown that these compounds can reduce inflammation markers in animal models, suggesting their potential as therapeutic agents for inflammatory diseases .
Case Studies
- Study on Anticancer Properties : A recent study evaluated the anticancer effects of a series of thiazole derivatives on Jurkat cells. The results indicated that modifications on the thiazole ring significantly influenced cytotoxicity, with some compounds showing IC50 values lower than those of established chemotherapeutics .
- Antibacterial Screening : In a comparative study against common bacterial strains, several thiazole derivatives demonstrated superior activity compared to standard antibiotics. The study highlighted the structural features essential for enhancing antibacterial potency .
- Anti-inflammatory Assessment : In vivo studies using murine models showed that thiazole derivatives significantly reduced paw edema induced by carrageenan, indicating their potential application in treating inflammatory conditions .
Q & A
Basic: What are the key steps in synthesizing {1-[({[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic Acid?
Answer:
The synthesis involves multi-step functionalization of a cyclohexyl scaffold. Key steps include:
- Step 1: Coupling of a tert-butyl-protected cyclohexylamine intermediate with a 2-(2-fluorophenyl)-1,3-thiazole-4-yl acetic acid derivative under palladium catalysis (e.g., Pd₂(dba)₃/BINAP in toluene) to form a Boc-protected intermediate .
- Step 2: Deprotection of the Boc group using HCl/MeOH, followed by neutralization with K₂CO₃ to yield the free amine .
- Step 3: Final hydrolysis or functionalization to generate the acetic acid moiety, often requiring column chromatography for purification (e.g., silica gel, eluting with EtOAc/hexane) .
Critical Parameters: - Nitrogen atmosphere for Pd-mediated couplings to prevent catalyst oxidation .
- Use of Fe powder and NH₄Cl for nitro-group reduction, with careful pH control to avoid over-reduction .
Basic: How is the compound characterized structurally?
Answer:
Structural confirmation relies on:
- Mass Spectrometry (MS): ESI+ or MALDI-TOF to verify molecular ions (e.g., intermediates show [M+H]⁺ peaks at m/z 386, 356, and 442 in synthesis steps) .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to resolve cyclohexyl, thiazole, and fluorophenyl signals. Overlapping peaks (e.g., cyclohexyl C4/C6) may require 2D techniques like HSQC .
- X-ray Crystallography: For unambiguous confirmation, SHELX software is used for refinement (e.g., SHELXL for small-molecule structures, R factor <0.05) .
Basic: What safety precautions are required during synthesis?
Answer:
- Stability: Thiazole intermediates may decompose under prolonged heat; monitor reflux conditions (e.g., ≤100°C in NMP) .
- Toxic Byproducts: Nitro-reduction steps (e.g., Fe/NH₄Cl) can generate aromatic amines; use fume hoods and PPE .
- Handling Fluorinated Compounds: 2-Fluorophenyl derivatives require waste segregation due to potential environmental persistence .
Advanced: How can conflicting crystallographic data be resolved during structure refinement?
Answer:
- Software Optimization: Use SHELXL’s restraints for disordered cyclohexyl or fluorophenyl groups. For example, apply "SIMU" or "DELU" constraints to manage thermal motion .
- Twinned Data: If twinning is suspected (common in cyclohexyl derivatives), employ SHELXD for initial phasing and HKLF 5 format in SHELXL for integration .
- Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .
Advanced: How to optimize the Suzuki-Miyaura coupling step for the thiazole moiety?
Answer:
- Catalyst Screening: Test Pd₂(dba)₃ vs. Pd(OAc)₂ with ligands like BINAP or SPhos. Evidence suggests Pd₂(dba)₃ gives higher yields (70–80%) in toluene .
- Solvent Effects: Compare toluene (non-polar) vs. THF (polar). Toluene minimizes side reactions for electron-deficient aryl fluorides .
- Temperature Control: Run reactions at 80–90°C; higher temperatures may degrade the Boc-protected amine .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Answer:
- LogP Calculation: Use Molinspiration or SwissADME to estimate lipophilicity. The cyclohexyl and fluorophenyl groups likely increase LogP (>3), suggesting moderate bioavailability .
- Metabolic Stability: Apply CYP450 docking (e.g., AutoDock Vina) to identify potential oxidation sites (e.g., thiazole sulfur or fluorophenyl ring) .
- Solubility: COSMO-RS simulations in water/DMSO to guide formulation (e.g., salt formation with acetic acid group) .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
- Core Modifications:
- Biological Assays:
Advanced: What analytical challenges arise in quantifying degradation products?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
